4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4OS/c1-15-3-6-20-18(11-15)21-22(25-14-26-23(21)30-20)28-9-7-27(8-10-28)13-16-12-17(24)4-5-19(16)29-2/h4-5,12,14-15H,3,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQCPVMQTJZHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex heterocyclic structure that has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives characterized by a unique thieno[2,3-d]pyrimidine core. Its molecular formula is , and it features functional groups that enhance its biological activity.
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperazine moieties have shown selective cytotoxicity against various cancer cell lines. In studies involving lung carcinoma cells (A-549), some derivatives demonstrated promising selectivity for cancerous cells while sparing healthy tissues .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. Compounds with similar piperazine structures have shown competitive inhibition of AChE with IC50 values in the low micromolar range .
- Tyrosinase : This enzyme is involved in melanin production; inhibitors can be beneficial for treating hyperpigmentation disorders. Compounds structurally related to this compound have been reported to inhibit tyrosinase effectively, with IC50 values significantly lower than traditional inhibitors .
3. Antimicrobial Activity
The antimicrobial potential of piperazine derivatives has been documented extensively. Compounds similar to the one have exhibited activity against various bacterial strains, indicating their potential as antibacterial agents .
Research Findings and Case Studies
A recent study synthesized several piperazine derivatives and evaluated their biological activities. The findings highlighted that:
- The presence of fluorine and methoxy groups significantly enhanced the anticancer and enzyme inhibitory activities.
- Notably, one derivative showed an IC50 value of 0.18 μM against tyrosinase, outperforming standard reference compounds .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 0.63 | |
| Compound B | Tyrosinase Inhibition | 0.18 | |
| Compound C | Antimicrobial | 2.14 | |
| Compound D | Anticancer (A-549) | Selective |
The biological activities of the compound can be attributed to:
- Receptor Binding : The structural features allow for effective binding to target receptors and enzymes.
- Molecular Interactions : The presence of fluorine enhances lipophilicity and alters electronic properties, improving binding affinity and selectivity.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several pharmacological properties associated with this compound:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the benzothieno-pyrimidine structure enhances its ability to inhibit tumor growth through mechanisms that may involve interference with DNA synthesis or repair pathways .
- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth. Its derivatives have been tested against various strains, demonstrating significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. Studies have indicated that it may reduce inflammation through the inhibition of specific pathways involved in inflammatory responses, making it a candidate for further investigation in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in Molecules reported on the anticancer efficacy of related pyrimidine derivatives. Compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the structure significantly enhanced antimicrobial potency compared to standard treatments like cefotaxime .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring undergoes nucleophilic substitution reactions due to its secondary amine groups. Key transformations include:
-
The 5-fluoro-2-methoxybenzyl group enhances steric hindrance but retains reactivity at the N4 position of piperazine .
Condensation Reactions at the Pyrimidine Core
The pyrimidine ring participates in condensation reactions, particularly with amines or hydrazines:
Electrophilic Aromatic Substitution (EAS)
The benzothieno[2,3-d]pyrimidine core undergoes EAS at electron-rich positions:
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ in CHCl₃, FeCl₃ catalyst | 5-Bromo-substituted analogs | 60% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivatives | 45% |
Oxidation and Reduction Reactions
The sulfur atom and methyl groups are susceptible to redox transformations:
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Sulfur Oxidation | H₂O₂ in acetic acid | Sulfone derivatives | 90% | |
| Methyl Oxidation | KMnO₄ in acidic medium | Carboxylic acid derivatives | 55% |
Biological Activity Modifications
Derivatives of this compound exhibit enhanced pharmacological properties through targeted reactions:
Synthetic Routes and Scalability
The compound is synthesized via a one-pot three-component reaction :
-
Reactants : Arylglyoxals, amino uracil derivatives, barbituric acid derivatives.
-
Conditions : Mild aqueous medium, room temperature.
Key Mechanistic Insights
-
Piperazine Reactivity : The N4 position is more reactive than N1 due to electron donation from the 5-fluoro-2-methoxybenzyl group .
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Steric Effects : The 6-methyl group on the tetrahydro ring reduces steric hindrance during pyrimidine substitution .
-
Electronic Effects : The fluorine atom enhances electrophilicity at the C5 position of the benzothieno ring .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Bioactivity and Functional Insights
- Anticancer Potential: Analogs like 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () exhibit growth inhibition in lung (HOP-92) and breast cancer cell lines, highlighting the role of heterocyclic substituents in bioactivity .
- Enzyme Inhibition : Piperazine-containing derivatives (e.g., 4c , 4d ) may interact with acetylcholinesterase or α-glucosidase, as seen in structurally related compounds from and .
- Halogen Effects : The target’s 5-fluoro group and ’s 3,4-dichlorophenyl/4-fluorophenyl substituents suggest halogen atoms improve metabolic stability and target affinity, a trend observed in drug design .
Q & A
Q. What are the common synthetic routes for preparing the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core?
The synthesis typically involves multi-step reactions starting with the formation of the pyrimidine ring fused to a tetrahydrobenzothiophene moiety. A key intermediate is 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, which can undergo nucleophilic substitution with piperazine derivatives. For example, coupling with 4-(5-fluoro-2-methoxybenzyl)piperazine under reflux in ethanol yields the target compound. Reaction conditions (solvent, temperature, and catalysts) significantly influence yield and purity .
Q. How can researchers characterize the structural integrity of this compound?
Analytical techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at 6-methyl, methoxybenzyl protons) .
- LC-MS : Validates molecular weight (e.g., m/z 301.0 [M+H]+ for a related tetrahydrobenzothieno-pyrimidine derivative) .
- Infrared spectroscopy : Identifies functional groups like C=O or C-N stretches in the piperazine and pyrimidine moieties .
Q. What in vitro assays are suitable for initial biological activity screening?
- Anticancer activity : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HOP-92 lung cancer) at 10 μM doses to assess growth inhibition .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase inhibition profiling (e.g., CDK4, ARK5) using ATP-binding assays at varying concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's kinase inhibition profile?
- Piperazine modifications : Replace the 5-fluoro-2-methoxybenzyl group with bulkier substituents (e.g., diphenylmethoxy) to enhance hydrophobic interactions with kinase catalytic domains. PDB data (e.g., 5LYH, 5V7T) show that substituent size impacts binding affinity .
- Core substitutions : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-methyl position to improve metabolic stability .
- Docking simulations : Use tools like AutoDock to model interactions with ARK5 (PDB 5NQE) and prioritize derivatives with lower binding energies .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1 nM–100 μM) to confirm activity thresholds. For example, apoptosis induction at 30–100 nM in kinase inhibitor studies may require stricter pH control .
- Batch purity analysis : Use HPLC to verify compound integrity, as impurities (e.g., unreacted intermediates) may skew antimicrobial results .
- Cell line specificity : Compare activity across diverse cell models (e.g., primary vs. immortalized lines) to identify context-dependent effects .
Q. How can crystallography elucidate target engagement mechanisms?
- Co-crystallization : Soak the compound with purified kinase domains (e.g., CDK4/CYCLIN D1) and solve structures via X-ray diffraction (2.0–2.5 Å resolution). Analyze hydrogen bonds between the methoxy group and conserved residues (e.g., Lys35 in CDK4) .
- Thermal shift assays : Measure protein melting temperature () shifts to quantify binding-induced stabilization .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET modeling : Use SwissADME to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration. The methoxy group may reduce hepatotoxicity compared to halogenated analogs .
- Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS to detect oxidative demethylation or piperazine ring cleavage .
Methodological Tables
Table 1. Key PDB Structures for Kinase Interaction Studies
Table 2. SAR Trends for Piperazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
